Picomolar Potency in Cellular ISR Inhibition: Isr-IN-1 vs. Parent Compound 1
Isr-IN-1 (Compound 48) achieves an EC50 of 0.6 nM in the ATF4-luciferase reporter assay, representing an 8.3-fold improvement in cellular potency over the progenitor bis-O-arylglycolamide, Compound 1 (EC50 = 5 nM) [1]. This enhancement results from the introduction of optimized meta-fluoro/para-fluoro substitution on both aryl rings, which yields the most potent symmetrical analog in the series [1].
| Evidence Dimension | Cellular potency (ATF4-luciferase reporter EC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Compound 1 (progenitor bis-O-arylglycolamide), 5 nM |
| Quantified Difference | 8.3-fold more potent |
| Conditions | HEK293T cells with ATF4-luciferase reporter; treated with tunicamycin (1 µg/mL) plus compound for 7 hours [1] |
Why This Matters
An 8.3-fold potency improvement translates to lower required compound concentrations in assays, reducing solvent (DMSO) exposure and minimizing potential off-target interactions.
- [1] Hearn BR, Jaishankar P, Sidrauski C, Tsai JC, Vedantham P, Fontaine SD, Walter P, Renslo AR. Structure-Activity Studies of Bis-O-Arylglycolamides: Inhibitors of the Integrated Stress Response. ChemMedChem. 2016 Apr 19;11(8):870-80. doi: 10.1002/cmdc.201500483. View Source
